4,7,10-Trioxa-1,13-tridecanediamine has the molecular formula C₁₀H₂₄N₂O₃ and a CAS number of 4246-51-9. It features a linear structure with three ether linkages and two amine groups. This compound is classified as a polyether amine due to its functional groups that can interact with various substrates and facilitate polymerization processes .
Several methods exist for synthesizing 4,7,10-trioxa-1,13-tridecanediamine:
The applications of 4,7,10-trioxa-1,13-tridecanediamine are diverse:
Interaction studies have shown that 4,7,10-trioxa-1,13-tridecanediamine can form complexes with metal ions and other organic molecules. Such interactions may enhance its functionality in applications like catalysis or as a stabilizing agent in chemical formulations. The ability to form hydrogen bonds due to its amine groups also contributes to its reactivity and compatibility with various substrates .
Several compounds exhibit structural similarities to 4,7,10-trioxa-1,13-tridecanediamine. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
Polyethylene glycol | Polyether | Non-toxic; widely used in pharmaceuticals |
Triethanolamine | Amine | Commonly used as surfactant; less hydrophilic |
N,N-Bis(2-hydroxyethyl)amine | Amine | Used in personal care products; more viscous |
What sets 4,7,10-trioxa-1,13-tridecanediamine apart is its combination of multiple ether linkages and amine functionalities within a single molecule. This unique structure allows for versatile applications across different sectors while providing specific chemical reactivity that may not be present in simpler compounds.
The synthesis of 4,7,10-trioxa-1,13-tridecanediamine traces its roots to mid-20th-century advancements in polyether chemistry. Early patents, such as US2853510 (1956), describe methods for producing cyanoethyl derivatives of glycols, which laid the groundwork for later aminopropyl ether syntheses. The compound gained prominence in the 2010s with innovations in microwave-assisted pyrolysis, where it served as a surface passivation agent for carbon nanodots. Industrial production methods, including those detailed in patent CN108558680B (2018), optimized its synthesis via reductive amination of diethylene glycol derivatives.
The compound is systematically named 3,3'-((oxybis(ethane-2,1-diyl))bis(oxy))bis(propan-1-amine) under IUPAC rules. Commonly used synonyms include:
It belongs to the polyether diamines class, characterized by the formula C₁₀H₂₄N₂O₃ and molar mass 220.31 g/mol. Regulatory identifiers include EINECS 224-207-2 and UN2735 (transport classification).
The molecule features:
This structure confers unique properties:
Property | Value | Source |
---|---|---|
Boiling Point | 146–148°C (1 hPa) | |
Density | 1.01 g/cm³ (20°C) | |
Melting Point | -32°C | |
Solubility | Miscible in polar solvents |
The flexible ethylene oxide chain enables conformational adaptability, critical for forming stable complexes in polymer networks.
The global market for this compound is projected to grow at a 6.9% CAGR (2024–2032), driven by demand in high-performance polymers and green chemistry initiatives.
The molecule adopts a helical conformation in crystalline states due to gauche interactions between ethylene oxide units. Key bond lengths include:
Density functional theory (DFT) calculations reveal a HOMO-LUMO gap of 5.2 eV, indicating moderate reactivity suitable for nucleophilic substitutions.
Corrosive;Irritant